Enhanced Liver Accumulation of Lamivudine via Galactoside-Modified Nanoparticles in Murine Models
In a direct head-to-head in vivo murine study comparing galactoside-modified lamivudine palmitate solid lipid nanoparticles (LAP-GSLN) with free lamivudine (LA), liver tissue concentrations of lamivudine were significantly higher in the LAP-GSLN group. Quantitatively, the liver lamivudine content in the LAP-GSLN group was 3.3 times that of the free lamivudine (LA) group [1].
| Evidence Dimension | Liver tissue lamivudine concentration |
|---|---|
| Target Compound Data | LAP-GSLN group: 3.3× higher liver lamivudine content than LA group |
| Comparator Or Baseline | Free lamivudine (LA) group: baseline reference (1×) |
| Quantified Difference | 3.3-fold increase in liver lamivudine accumulation |
| Conditions | In vivo murine model; fifteen male mice (2 months old) randomly divided into three groups; lamivudine levels in liver tissue detected by reversed-phase HPLC |
Why This Matters
Quantified 3.3-fold increase in hepatic lamivudine concentration directly supports the procurement of galactose-modified lamivudine derivatives over unmodified lamivudine for applications requiring maximized liver drug exposure and minimized systemic dosing.
- [1] Bai, X. F., Wang, J. P., Luo, K. X., et al. (2003). Anti-HBV effect of targeted lamivudy palmitate solid lipid nano-particles. World Chinese Journal of Digestology, 11(2), 191-195. View Source
